2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide
Overview
Description
2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide is a useful research compound. Its molecular formula is C11H13BrN2OS and its molecular weight is 301.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Structural Analysis
Regioselectivity in Cyclization Reactions : The regioselectivity of cyclization reactions involving 2-R-imino-1,3-thiazoline derivatives has been a significant focus. For instance, studies have shown that the cyclization reaction of certain thioureas with α-bromoketones is regioselective, leading to thermodynamically more stable isomers. Quantum chemical calculations further support these findings, highlighting the role of electronic structure and thermodynamic parameters in determining reaction pathways (Perekhoda et al., 2017).
Light-Promoted Tandem Annulation : A notable advancement is the visible light-promoted tandem annulation process that enables the synthesis of 2-iminothiazolidin-4-ones. This method, which operates without metal and photocatalysts, emphasizes a [1 + 2 + 2] cyclization strategy, showcasing an efficient approach to constructing these compounds under mild conditions. The broad substrate scope and excellent functional group tolerance of this method indicate its potential utility in pharmaceutical research (Guo et al., 2018).
Biological Activities
Antimicrobial and Anticancer Potentials : The antimicrobial, antimycobacterial, and cytotoxic activities of thiazolidinone derivatives have been extensively investigated. Compounds incorporating the 2-iminothiazolidin-4-one framework have displayed promising activities against various bacterial and fungal strains, as well as cancer cell lines. These findings underscore the therapeutic potential of these compounds in addressing infectious diseases and cancer (Saundane & Walmik, 2013).
Aldose Reductase Inhibitors : Derivatives of 2-iminothiazolidin-4-one have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Certain compounds in this class have demonstrated significant inhibitory potency, suggesting their potential as novel therapeutic agents for managing diabetic complications (Ali et al., 2012).
Future Directions
Properties
IUPAC Name |
2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.BrH/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLACPNZZRMLNQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N)N1CC(=O)C2=CC=CC=C2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962992 | |
Record name | 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4335-26-6 | |
Record name | Ethanone, 2-(2-imino-3-thiazolidinyl)-1-phenyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4335-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-iminothiazolidin-3-yl)-1-phenylethan-1-one monohydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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